Relevance: This compound shares the 2,7-diazaspiro[3.5]nonane core structure with 7-ethyl-2,7-diazaspiro[3.5]nonane. The key difference lies in the substituents on the nitrogen atoms. While 7-ethyl-2,7-diazaspiro[3.5]nonane has an ethyl group on one nitrogen, this compound features a carbonyl group and a protected carboxylic acid (as a tert-butyl ester) on the nitrogen atoms. These protecting groups allow for selective modification at these positions. []
Compound Description: This compound, also known as PF-5190457, acts as a potent and selective inverse agonist of the ghrelin receptor (GHS-R1a). It has been investigated in clinical trials for the treatment of alcohol use disorder. []
Relevance: PF-5190457 incorporates the 2,7-diazaspiro[3.5]nonane core of 7-ethyl-2,7-diazaspiro[3.5]nonane as a key structural element. The compound further features complex substitutions at the 2 and 7 positions of the spirocyclic system, highlighting the utility of this scaffold in developing pharmacologically active compounds. []
Compound Description: PF-6870961 is a major hydroxyl metabolite of PF-5190457. It is primarily formed via the action of aldehyde oxidase (AO) and xanthine oxidase in the liver. []
Relevance: PF-6870961 retains the 2,7-diazaspiro[3.5]nonane core of 7-ethyl-2,7-diazaspiro[3.5]nonane and closely resembles PF-5190457 in structure. The primary distinction lies in the presence of a hydroxyl group on the pyrimidine ring. This subtle alteration highlights the metabolic susceptibility of the spirocyclic scaffold and the potential for generating metabolites with similar or altered pharmacological activities. []
Compound Description: This compound acts as an inhibitor of coactivator-associated arginine methyltransferase 1 (CARM1). It has potential therapeutic applications in treating CARM1-mediated disorders, including proliferative and metabolic diseases. []
Relevance: Compound 109-3 embodies the 2,7-diazaspiro[3.5]nonane core of 7-ethyl-2,7-diazaspiro[3.5]nonane, demonstrating its value as a scaffold in developing enzyme inhibitors. Although Compound 109-3 features a more intricate substitution pattern compared to the simpler 7-ethyl-2,7-diazaspiro[3.5]nonane, the shared core structure underscores its potential as a starting point for designing novel inhibitors. []
Compound Description: Compound 1 is a ghrelin receptor inverse agonist that exhibits bioactivation potential. It undergoes oxidative metabolism in the liver, leading to the formation of glutathione conjugates. []
Relevance: This compound and 7-ethyl-2,7-diazaspiro[3.5]nonane belong to the same chemical class characterized by the presence of the 2,7-diazaspiro[3.5]nonane motif. The key difference is the complex substitutions at the 2 and 7 positions in compound 1, which are essential for its interaction with the ghrelin receptor. This structural similarity highlights the importance of the spirocyclic core as a pharmacophore in medicinal chemistry. []
Compound Description: Similar to compound 1, Compound 2 is also a ghrelin receptor inverse agonist that undergoes bioactivation to a reactive species, leading to glutathione conjugate formation. This compound differs from Compound 1 by the presence of a methyl group on the imidazo[2,1-b]thiazole ring. []
Relevance: Compound 2 and 7-ethyl-2,7-diazaspiro[3.5]nonane are structurally related through their shared 2,7-diazaspiro[3.5]nonane core. They fall under the same chemical class of compounds bearing this specific spirocyclic system. The distinct substituents on Compound 2, particularly the 2-methylimidazo[2,1-b]thiazole group, are responsible for its unique pharmacological profile and metabolic pathway. []
Compound Description: Compound 3 is a structurally modified analog of compounds 1 and 2, designed to mitigate bioactivation liability while retaining pharmacological activity. It features a 1,2,4-thiadiazole ring replacing the thiazole ring found in the previous compounds. []
Relevance: Compound 3 shares the 2,7-diazaspiro[3.5]nonane core with 7-ethyl-2,7-diazaspiro[3.5]nonane. Despite the structural modifications, the conserved core highlights the significance of this structural motif in designing ghrelin receptor modulators. Furthermore, Compound 3 showcases how strategic chemical modifications can be employed to overcome limitations associated with metabolic liabilities while preserving desired biological activities. []
2,7-Diazaspiro[4.4]nonane
Compound Description: This compound serves as a key intermediate in synthesizing fluoroquinolone antibacterials with potent activity against Gram-positive and Gram-negative bacteria. []
Relevance: This compound features a diazaspiro[4.4]nonane core, differing from the 2,7-diazaspiro[3.5]nonane core of 7-ethyl-2,7-diazaspiro[3.5]nonane by the presence of one more carbon in the spirocycle. This subtle structural difference highlights the versatility of these spirocyclic systems in designing molecules with varying biological activities. []
N-protected methyl-substituted spirocyclic piperidine-pyrrolidine (2,8-Diazaspiro[4.5]decane) ring systems
Compound Description: These compounds are important building blocks in pharmaceutical chemistry, offering two differentiated sites for further functionalization due to the presence of protected secondary amines. []
Relevance: These compounds, while still spirocyclic, belong to a different class compared to 7-ethyl-2,7-diazaspiro[3.5]nonane. Instead of the piperidine-azetidine system, they feature a piperidine-pyrrolidine (2,8-diazaspiro[4.5]decane) framework. This comparison underscores the diversity of spirocyclic amine structures explored in drug discovery and their potential for creating diverse chemical libraries. []
Overview
7-Ethyl-2,7-diazaspiro[3.5]nonane is an organic compound classified as an azaspiro compound. It features a unique spirocyclic structure that combines a nonane ring with a diazaspiro moiety, characterized by the presence of two nitrogen atoms within the spiro framework. This compound is recognized for its potential applications in medicinal chemistry and organic synthesis.
Source
The compound can be synthesized from malononitrile and other precursors through various chemical reactions. Its synthesis and properties have been documented in several scientific studies and patent applications, highlighting its relevance in drug development and material science.
Classification
7-Ethyl-2,7-diazaspiro[3.5]nonane falls under the category of heterocyclic compounds due to the inclusion of nitrogen atoms in its structure. It is specifically categorized as a spirocyclic compound, which is defined by its unique arrangement where two rings share a single atom.
Synthesis Analysis
Methods
The synthesis of 7-Ethyl-2,7-diazaspiro[3.5]nonane typically involves multi-step processes, including cyclization reactions. A common starting material for its synthesis is malononitrile, which undergoes several transformations to yield the desired product.
Technical Details
Cyclization Reaction: The initial step often involves cyclization under acidic conditions, where malononitrile reacts with suitable amines or other nucleophiles.
Catalysts and Solvents: Specific catalysts (e.g., phase transfer catalysts) and solvents (e.g., N,N-dimethylformamide) are employed to optimize reaction conditions and enhance yield.
Purification: Following synthesis, purification techniques such as recrystallization or chromatography are utilized to isolate 7-Ethyl-2,7-diazaspiro[3.5]nonane in high purity.
Molecular Structure Analysis
Structure
The molecular structure of 7-Ethyl-2,7-diazaspiro[3.5]nonane consists of a nonane backbone with two nitrogen atoms incorporated into the spiro junction. This configuration contributes to the compound's rigidity and unique chemical properties.
Data
Molecular Formula: C₁₁H₁₈N₂
Molecular Weight: Approximately 182.28 g/mol
CAS Number: 1784200-00-5
Chemical Reactions Analysis
Types of Reactions
7-Ethyl-2,7-diazaspiro[3.5]nonane can participate in various chemical reactions:
Reduction: Involves the addition of hydrogen or removal of oxygen, often utilizing reducing agents like sodium borohydride.
Substitution: Functional groups can be replaced under specific conditions, allowing for the introduction of diverse chemical functionalities.
Technical Details
Common Reagents: Potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various halogens for substitution reactions.
Controlled Conditions: Reactions are typically conducted at controlled temperatures with specific solvents to achieve desired outcomes efficiently.
Mechanism of Action
The mechanism of action for derivatives of 7-Ethyl-2,7-diazaspiro[3.5]nonane involves interactions with biological targets such as proteins and enzymes. Notably, certain derivatives have been identified as covalent inhibitors of the KRAS G12C protein, which plays a critical role in cancer cell proliferation. By binding to mutated cysteine residues in this protein, these compounds can inhibit its activity and exert anti-tumor effects.
Physical and Chemical Properties Analysis
Physical Properties
Appearance: Typically appears as a colorless to pale yellow liquid or solid depending on purity.
Melting Point: Specific melting point data may vary based on impurities but generally falls within a defined range for spirocyclic compounds.
Chemical Properties
Solubility: Soluble in organic solvents such as ethanol and dichloromethane; limited solubility in water.
Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
Applications
7-Ethyl-2,7-diazaspiro[3.5]nonane has several notable applications:
Chemistry: Serves as a building block for synthesizing more complex organic molecules.
Biology: Investigated for antibacterial and antitubercular properties, indicating potential use in developing new antibiotics.
Medicine: Explored for therapeutic applications in treating diseases such as cancer and tuberculosis due to its interaction with specific molecular targets.
Industry: Used in producing specialty chemicals and materials with unique properties that leverage its spirocyclic structure.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.